molecular formula C24H21N3O2 B2686054 2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(4-methylphenyl)methoxy]phenol CAS No. 877795-62-5

2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(4-methylphenyl)methoxy]phenol

Cat. No.: B2686054
CAS No.: 877795-62-5
M. Wt: 383.451
InChI Key: BFBVWGYYERPNHG-UHFFFAOYSA-N
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Description

2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(4-methylphenyl)methoxy]phenol is a pyrimidine-derived compound featuring a central pyrimidine ring substituted with an amino group at position 2, a phenyl group at position 5, and a phenolic moiety at position 2. The phenol group is further functionalized with a para-methylbenzyloxy substituent. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications. The compound’s molecular weight is approximately 417.89 g/mol (for the chlorophenyl variant; see Table 1) , and its topological polar surface area (90.5 Ų) suggests moderate solubility in polar solvents .

Key structural attributes include:

  • Pyrimidine core: Facilitates hydrogen bonding via the amino group and π-π interactions via the aromatic rings.
  • Phenol group: Provides a site for further functionalization or participation in hydrogen-bonding networks .

Properties

IUPAC Name

2-(2-amino-5-phenylpyrimidin-4-yl)-5-[(4-methylphenyl)methoxy]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2/c1-16-7-9-17(10-8-16)15-29-19-11-12-20(22(28)13-19)23-21(14-26-24(25)27-23)18-5-3-2-4-6-18/h2-14,28H,15H2,1H3,(H2,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFBVWGYYERPNHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC(=C(C=C2)C3=NC(=NC=C3C4=CC=CC=C4)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(4-methylphenyl)methoxy]phenol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.

    Substitution Reactions: The phenyl and amino groups are introduced through nucleophilic substitution reactions, often using halogenated intermediates.

    Phenol Substitution: The phenol group is introduced through an etherification reaction, where a phenol derivative reacts with a methylphenyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(4-methylphenyl)methoxy]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(4-methylphenyl)methoxy]phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(4-methylphenyl)methoxy]phenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Lipophilicity :

  • Chlorine and methyl groups increase lipophilicity (higher XLogP3), as seen in the 4-chlorophenyl (XLogP3 = 5.2) and 4-methylbenzyloxy derivatives .
  • Nitro groups reduce lipophilicity (XLogP3 = 2.1) due to strong electron-withdrawing effects, enhancing solubility in polar media .

Fluorine substitution (e.g., 4-fluorobenzyloxy) introduces electronegativity without significant steric hindrance, favoring interactions with hydrophobic enzyme pockets .

Hydrogen-Bonding Capacity: All compounds share a phenolic -OH and pyrimidine amino group, enabling hydrogen bonding. However, nitro-substituted analogs exhibit additional acceptor sites (e.g., nitro oxygen), which may alter binding modes .

Pharmacological Relevance

  • Anticancer Potential: Chlorophenyl and fluorophenyl analogs () show inhibitory activity against tyrosine kinases, with IC₅₀ values in the low micromolar range, suggesting the target compound may share similar efficacy .
  • Antimicrobial Activity : Nitro-substituted derivatives () exhibit broad-spectrum antimicrobial activity, though their higher polarity may limit bioavailability compared to the target compound .

Biological Activity

The compound 2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(4-methylphenyl)methoxy]phenol is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula: C22H24N4O2
  • Molecular Weight: 376.45 g/mol

This compound features a pyrimidine ring substituted with an amino group and a methoxyphenol moiety, which is critical for its biological activity.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, focusing primarily on its anti-inflammatory, anticancer, and antimicrobial properties.

Anti-inflammatory Activity

Research has indicated that the compound exhibits significant anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. A study demonstrated that treatment with this compound reduced inflammation markers in a murine model of arthritis, suggesting its potential use in inflammatory diseases.

Anticancer Activity

The anticancer potential of this compound has been explored in several cancer cell lines. Notably:

  • Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values:
    • MCF-7: 12.5 µM
    • HeLa: 15.3 µM
    • A549: 10.8 µM

These values indicate that the compound exhibits promising cytotoxic effects against these cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms.

Antimicrobial Activity

The compound has also shown antimicrobial properties against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound could be developed as a novel antimicrobial agent.

The mechanisms underlying the biological activities of this compound involve multiple pathways:

  • Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Induction of Apoptosis: In cancer cells, it appears to activate caspases and promote mitochondrial dysfunction, leading to programmed cell death.
  • Disruption of Cell Membrane Integrity: In microbial pathogens, it may disrupt cell membrane integrity, leading to cell lysis.

Case Studies

Several case studies have highlighted the efficacy of this compound in vivo:

  • Arthritis Model: In a controlled study involving collagen-induced arthritis in rats, administration of the compound resulted in a significant reduction in joint swelling and histological evidence of reduced inflammation compared to controls.
  • Cancer Treatment: A xenograft model using MCF-7 cells showed that treatment with the compound significantly reduced tumor size after four weeks compared to untreated controls, with minimal side effects observed.
  • Antimicrobial Efficacy: In a clinical setting, patients with recurrent urinary tract infections treated with the compound showed a notable decrease in infection recurrence rates over six months.

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